GSK360A

Descripción

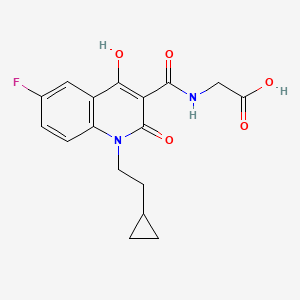

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHRZQVUPPODPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10715754 |

Source

|

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931399-19-8 |

Source

|

| Record name | N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10715754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK360A HIF-1 alpha signaling pathway activation

An In-depth Technical Guide to the Activation of the HIF-1α Signaling Pathway by GSK360A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and orally active small molecule inhibitor of Hypoxia-Inducible Factor Prolyl-4-Hydroxylase (HIF-PHD) enzymes. By inhibiting these enzymes, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. This stabilization leads to the activation of the HIF-1α signaling pathway, resulting in the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and cellular survival. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on the HIF-1α pathway, detailed experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: HIF-1α Pathway Activation

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3] This complex ubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[2][3]

This compound mimics a hypoxic state by inhibiting the activity of PHD enzymes.[4][5] This inhibition prevents the hydroxylation of HIF-1α, thereby precluding its interaction with VHL and subsequent degradation.[2][4] As a result, HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor.[1][4] The HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription.[1][4][6]

Key downstream targets of HIF-1α activation by this compound include Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), which are crucial for red blood cell production and angiogenesis, respectively.[4][5]

Signaling Pathway Diagram

Caption: HIF-1α Pathway: Normoxia vs. This compound Inhibition.

Quantitative Data

The following tables summarize the quantitative data for this compound's activity and its in vivo pharmacodynamic effects.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 (nM) | pIC50 |

| PHD1 | 10 | 8.0 |

| PHD2 | 100 | 7.0 |

| PHD3 | 126 | 6.9 |

Data sourced from MedchemExpress and Probechem Biochemicals.[7][8]

Table 2: In Vitro Cellular Activity in Hep3B Cells

| Parameter | EC50 |

| Secreted EPO Protein Level | 3 µM |

| Secreted VEGF Protein Level | 1 µM |

Data sourced from Probechem Biochemicals.[8]

Table 3: In Vivo Pharmacodynamic Effects in Sprague-Dawley Rats (30 mg/kg, p.o.)

| Parameter | Fold Increase (vs. Vehicle) | Time Point |

| Kidney EPO mRNA | ~80-fold | 5 hours post-stroke |

| Brain VEGF mRNA | ~2-fold | - |

| Plasma EPO Protein | ~300-fold | 5 and 24 hours |

| Plasma VEGF Protein | ~2-fold | 5 and 24 hours |

Data sourced from PLOS One and the American Heart Association Journals.[4][5][9][10]

Experimental Protocols

Protocol 3.1: In Vivo Pharmacodynamic Study in a Rat Model of Ischemic Stroke

This protocol outlines the methodology used to assess the in vivo efficacy of this compound in upregulating HIF-1α target genes.

Objective: To measure the effect of orally administered this compound on plasma levels of EPO and VEGF, and on tissue-specific mRNA expression of these genes in a rat model of transient middle cerebral artery occlusion (tMCAO).

Materials:

-

Animals: Male Sprague-Dawley rats.

-

Compound: this compound.

-

Vehicle: 1% Methyl cellulose.

-

Reagents: RNeasy Mini kit (Qiagen), DNase I (Qiagen), SuperScript III First-Strand Synthesis kit (Invitrogen), reagents for quantitative real-time PCR (qPCR), ELISA kits for rat EPO and VEGF.

-

Equipment: Oral gavage needles, equipment for tMCAO surgery, blood collection tubes, centrifuge, StepOnePlus™ Real-Time PCR System (Applied Biosystems Inc), ELISA plate reader.

Procedure:

-

Animal Dosing: Administer this compound (30 mg/kg) or vehicle to male Sprague-Dawley rats via oral gavage. In the context of the stroke model, doses were given at 18 and 5 hours prior to the induction of ischemia.[4][10]

-

Induction of Ischemia (Optional, for stroke model context): Perform transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by reperfusion.[10]

-

Sample Collection:

-

Blood: Collect blood samples at specified time points (e.g., 5 and 24 hours post-dosing).[4][5] Process blood to obtain plasma and store at -80°C until analysis.

-

Tissues: At the end of the experiment, euthanize animals and harvest tissues (e.g., kidney, brain). Immediately snap-freeze in liquid nitrogen and store at -80°C.[4]

-

-

RNA Isolation and cDNA Synthesis:

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR on a StepOnePlus™ Real-Time PCR System to quantify the relative expression of EPO and VEGF mRNA.[4]

-

Normalize target gene expression to a suitable housekeeping gene.

-

Calculate the fold change in mRNA expression in the this compound-treated group relative to the vehicle-treated group.

-

-

Protein Quantification (ELISA):

-

Measure the concentration of EPO and VEGF in plasma samples using commercially available rat-specific ELISA kits, following the manufacturer's protocols.

-

Calculate the fold change in protein levels in the this compound-treated group relative to the vehicle-treated group.

-

Experimental Workflow Diagram

Caption: In Vivo Pharmacodynamic Study Workflow.

Conclusion

This compound is a well-characterized inhibitor of PHD enzymes that effectively activates the HIF-1α signaling pathway. Its ability to stabilize HIF-1α and upregulate downstream targets like EPO and VEGF has been demonstrated through robust in vitro and in vivo experiments. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of this compound in conditions where the activation of the HIF-1α pathway is beneficial, such as ischemic diseases.[4][11][12] The detailed methodologies and quantitative benchmarks presented in this guide are intended to facilitate the design and execution of future studies in the field of drug development.

References

- 1. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cusabio.com [cusabio.com]

- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]

- 9. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]

- 12. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Prolyl Hydroxylase Inhibitor GSK360A: A Potent Inducer of Erythropoietin Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delves into the molecular mechanisms and quantitative effects of GSK360A, a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes, on the expression of the erythropoietin (EPO) gene. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's role in inducing erythropoiesis.

Core Mechanism of Action: Stabilizing HIF to Drive EPO Expression

This compound functions as a potent and orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), with inhibitory concentrations (IC50) of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively[1]. By inhibiting these key enzymes, this compound effectively mimics a hypoxic state at the cellular level[2][3].

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This process keeps HIF-α levels low, and therefore, the expression of its target genes, including EPO, is suppressed[3][4].

This compound's inhibition of PHDs prevents the hydroxylation of HIF-α. Consequently, HIF-α is stabilized and accumulates within the cell. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit. This HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter and enhancer regions of target genes, most notably the EPO gene, thereby initiating robust transcriptional activation[2][3][4]. The resulting increase in EPO mRNA leads to enhanced synthesis and secretion of EPO protein, which in turn stimulates erythropoiesis, the production of red blood cells[2][3].

Quantitative Data on EPO Gene and Protein Expression

Studies in preclinical models have demonstrated a significant increase in both EPO mRNA and circulating EPO protein levels following the administration of this compound. The tables below summarize the key quantitative findings from a study in male Sprague-Dawley rats.

Table 1: Effect of this compound on Kidney EPO mRNA Expression

| Treatment Group | Time Point | Fold Increase vs. Vehicle | p-value |

| This compound (30 mg/kg) | 5 hours post-stroke | ~80-fold | <0.01 |

| This compound (30 mg/kg) | 24 hours post-stroke | Returned to vehicle levels | - |

Data sourced from a study involving a transient middle cerebral artery occlusion (stroke) model in rats[2].

Table 2: Effect of this compound on Plasma EPO Protein Levels

| Treatment Group | Time Point | Fold Increase vs. Vehicle | p-value |

| This compound (30 mg/kg) | 5 hours post-administration | ~300-fold | <0.001 |

| This compound (30 mg/kg) | 24 hours post-administration | ~300-fold | <0.001 |

Data sourced from a study in rats[2].

Experimental Protocols

The following are summaries of the experimental methodologies employed in the key studies cited.

Animal Model and this compound Administration

-

Species: Male Sprague-Dawley rats were utilized in the primary studies assessing the pharmacodynamic effects of this compound[2].

-

Disease Model: A transient middle cerebral artery occlusion (tMCAO) model was used to induce stroke and assess the neuroprotective and erythropoietic effects of the compound[2].

-

Dosing Regimen: this compound was administered orally (p.o.) at a dose of 30 mg/kg. For pre-treatment paradigms, the compound was given at 18 and 5 hours prior to the ischemic event[2].

Gene Expression Analysis (Quantitative RT-PCR)

-

Tissue Collection: Kidney tissue was harvested at specified time points (e.g., 5 and 24 hours) following the experimental intervention[2].

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the kidney tissue, followed by reverse transcription to synthesize complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The relative expression levels of EPO mRNA were quantified using qPCR. The data was normalized to a reference housekeeping gene, and the fold change in expression was calculated relative to the vehicle-treated control group[2].

Protein Quantification (ELISA)

-

Sample Collection: Blood samples were collected from the animals at various time points (e.g., 5 and 24 hours) post-administration of this compound or vehicle[2].

-

Plasma Separation: Plasma was isolated from the whole blood samples through centrifugation.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits were used to measure the concentration of EPO protein in the plasma samples, following the manufacturer's instructions. The results were compared between the this compound-treated and vehicle-treated groups[2].

Concluding Remarks

This compound has been demonstrated to be a powerful inducer of EPO gene expression, acting through the well-defined HIF pathway. The substantial increases in both EPO mRNA in the kidney and circulating EPO protein underscore its potential as a therapeutic agent for conditions characterized by deficient red blood cell production, such as anemia associated with chronic kidney disease[5][6][7]. The data presented in this guide provide a foundational understanding for further research and development of PHD inhibitors as a novel class of erythropoiesis-stimulating agents. Further investigation into the long-term safety and efficacy of this class of compounds is ongoing in clinical trials[6][8].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vafseohcp.com [vafseohcp.com]

- 6. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia-Inducible Factor and Its Role in the Management of Anemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK360A and vascular endothelial growth factor (VEGF) upregulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK360A, a potent and selective inhibitor of prolyl 4-hydroxylase (PHD), and its consequential role in the upregulation of Vascular Endothelial Growth Factor (VEGF). By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), this compound mimics a hypoxic state at a cellular level, leading to the transcriptional activation of a suite of genes, most notably VEGF, a critical regulator of angiogenesis. This document details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides comprehensive experimental protocols for key assays.

Core Mechanism: PHD Inhibition and HIF-1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl 4-hydroxylase domain (PHD) enzymes. This post-translational modification marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent proteasomal degradation.[1]

This compound functions by inhibiting the activity of PHD enzymes.[2] This inhibition prevents the hydroxylation of HIF-1α, thereby precluding its interaction with VHL.[1][2] As a result, HIF-1α is stabilized and can translocate to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGF, initiating their transcription.[2][3] The subsequent increase in VEGF mRNA leads to elevated levels of secreted VEGF protein, which can then act on endothelial cells to promote angiogenesis.[2][4]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound leading to VEGF upregulation is a well-defined pathway. The following diagram illustrates this process.

References

- 1. Critical role of hypoxia sensor--HIF-1α in VEGF gene activation. Implications for angiogenesis and tissue injury healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial growth factor signaling in hypoxia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of GSK360A in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK360A is a potent, orally active inhibitor of hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PHD).[1] By inhibiting PHD enzymes, this compound mimics a hypoxic state, leading to the stabilization and activation of hypoxia-inducible factors (HIFs).[2] This activation triggers the transcription of a wide array of genes involved in crucial cellular processes such as erythropoiesis and angiogenesis, primarily through the upregulation of proteins like erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[2] This guide provides a comprehensive overview of the pharmacodynamics of this compound in various rodent models, with a focus on its application in ischemic conditions.

Mechanism of Action: The HIF Pathway

Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, which marks them for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] this compound, by inhibiting PHDs, prevents this hydroxylation, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes, initiating their transcription.[3] This leads to the increased production of proteins such as EPO and VEGF, which play critical roles in tissue protection and repair.[2]

Figure 1: this compound inhibits PHD, stabilizing HIF-α and activating target gene transcription.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in several rodent models. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Enzyme | IC50 (nM) |

| PHD1 | 10 |

| PHD2 | 100 |

| PHD3 | 126 |

| Data from MedchemExpress.[1] |

Table 2: Pharmacodynamic Effects of this compound in a Rat Model of Ischemic Stroke

A single oral dose of 30 mg/kg was administered.[4]

| Biomarker | Time Point | Fold Change vs. Vehicle |

| Plasma EPO | 5 hours | 100-1000x |

| 24 hours | 100-1000x | |

| Plasma VEGF | 5 hours | 1.2-1.5x |

| 24 hours | 1.2-1.5x | |

| Kidney EPO mRNA | 5 hours post-stroke | ~80x |

| Brain VEGF mRNA | 5 hours post-stroke | ~2x |

| Data from Zhou et al., 2017.[4] |

Table 3: Pharmacodynamic Effects of this compound in a Rat Model of Myocardial Infarction

Oral administration of 30 mg/kg/day for 28 days.[3]

| Biomarker | Outcome |

| Plasma EPO | Sustained elevation |

| Hemoglobin | Sustained elevation |

| Heme Oxygenase-1 (Heart & Skeletal Muscle) | Increased expression |

| Microvascular Density (Peri-infarct region) | ~2-fold increase |

| Data from Bao et al., 2010.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the cited studies.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is widely used to mimic ischemic stroke.

Figure 2: Experimental workflow for the transient middle cerebral artery occlusion (tMCAO) model in rats.

Protocol:

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Make a midline incision in the neck and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal end of the ECA.

-

Filament Insertion: Introduce a nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60-90 minutes).

-

Reperfusion: Withdraw the filament to restore blood flow to the MCA territory.

-

Closure: Suture the incision and allow the animal to recover.

Measurement of Plasma EPO and VEGF

Protocol:

-

Blood Collection: Collect blood samples from the animals at specified time points post-GSK360A administration.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

ELISA: Measure the concentrations of EPO and VEGF in the plasma using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR) for mRNA Expression

Protocol:

-

Tissue Harvesting: Euthanize the animals and harvest the tissues of interest (e.g., kidney, brain).

-

RNA Isolation: Isolate total RNA from the tissue samples using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using specific primers for the target genes (e.g., EPO, VEGF) and a reference gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Logical Relationships in Pharmacodynamic Response

The administration of this compound initiates a cascade of events, from target engagement to physiological outcomes.

Figure 3: Logical flow from this compound administration to physiological effects.

Conclusion

This compound demonstrates robust pharmacodynamic activity in rodent models, effectively stabilizing HIF-α and upregulating downstream targets such as EPO and VEGF.[4] This mechanism of action translates to significant therapeutic potential in conditions characterized by ischemia, such as stroke and myocardial infarction.[3][4] The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of HIF-PHD inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Vascular Endothelial Growth Factor Signaling Inhibition on Human Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

GSK360A: A Technical Guide to a Novel Hypoxia Mimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of GSK360A, a potent and orally active small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound acts as a hypoxia mimetic agent, stabilizing the alpha subunit of the hypoxia-inducible factor (HIF-1α) transcription factor. This stabilization leads to the upregulation of a cascade of hypoxia-responsive genes, including those involved in erythropoiesis and angiogenesis. This guide details the mechanism of action of this compound, summarizes key preclinical data, provides established experimental protocols for its evaluation, and presents visual representations of its signaling pathway and experimental workflows.

Introduction

Cellular adaptation to low oxygen levels, or hypoxia, is primarily mediated by the hypoxia-inducible factor (HIF) signaling pathway. The therapeutic potential of pharmacologically inducing this pathway has led to the development of hypoxia mimetic agents. This compound is a novel compound that stabilizes HIF-1α, thereby mimicking a hypoxic state and activating downstream protective mechanisms.[1][2] It has been investigated for its therapeutic potential in conditions such as ischemic stroke and heart failure.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar compounds.

Mechanism of Action: HIF-1α Stabilization

Under normoxic conditions, the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α, which allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[5]

This compound is a potent inhibitor of PHD enzymes, particularly PHD1.[6][7] By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α.[1][2] This non-hydroxylated form of HIF-1α is not recognized by the VHL complex and is therefore stabilized. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. Key downstream targets include erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for erythropoiesis and angiogenesis, respectively.[1][2][5]

References

- 1. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]

- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient Middle Cerebral Artery Occlusion (tMCAO) and Drug Treatment [bio-protocol.org]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]

- 7. glpbio.com [glpbio.com]

Investigating the Downstream Targets of GSK360A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK360A is a potent, orally active small molecule inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes.[1] By inhibiting PHDs, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to low oxygen levels.[1][2] This stabilization of HIF-1α leads to its accumulation, nuclear translocation, and the subsequent transcriptional activation of a wide array of downstream target genes. This guide provides an in-depth overview of the known and putative downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and workflows.

Core Mechanism of Action: The HIF-1α Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, thereby mimicking a hypoxic state. This leads to the stabilization of HIF-1α, which then dimerizes with HIF-1β, translocates to the nucleus, and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, initiating their transcription.[2][3]

Quantitative Data on Downstream Targets

The primary downstream effects of this compound that have been quantified are the upregulation of Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF). The tables below summarize the available quantitative data.

Table 1: In Vitro Activity of this compound

| Target Enzyme | IC50 (nM) |

| PHD1 | 10 |

| PHD2 | 100 |

| PHD3 | 126 |

| Data from MedchemExpress[1] |

Table 2: In Vivo Effects of this compound in a Rat Stroke Model

| Parameter | Fold Change (vs. Vehicle) | Tissue/Fluid |

| EPO mRNA | 80-fold increase | Kidney |

| VEGF mRNA | 2-fold increase | Brain |

| Plasma EPO | 300-fold increase | Plasma |

| Plasma VEGF | 2-fold increase | Plasma |

| Data from Zhou et al., 2017. Rats were treated with 30 mg/kg this compound.[2][4] |

Table 3: Other Known Downstream Targets

| Target | Effect | Tissue |

| Heme oxygenase-1 (HO-1) | Increased expression | Heart, Skeletal Muscle |

| Data from Bao et al., 2010. |

Putative Downstream Targets Based on Transcriptomic Analysis of PHD Inhibitors

While specific RNA-sequencing data for this compound is not publicly available, studies on other PHD inhibitors like IOX2 and FG-4592 provide insights into the likely broader downstream transcriptional effects. These studies reveal a significant overlap with the hypoxia-induced transcriptome, with a primary role for HIF-1α in gene activation.

Table 4: Selected Upregulated Genes by PHD Inhibitors (IOX2/FG-4592) in HeLa Cells

| Gene Symbol | Gene Name | Function |

| ADM | Adrenomedullin | Vasodilator |

| ANKRD37 | Ankyrin Repeat Domain 37 | Hypoxia-inducible protein |

| BNIP3 | BCL2 Interacting Protein 3 | Apoptosis and autophagy |

| CA9 | Carbonic Anhydrase 9 | pH regulation |

| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | PHD3, feedback regulation |

| PFKFB3 | 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 | Glycolysis |

| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | Glucose transport |

| Data from Rocha et al., 2019.[5][6] |

Experimental Protocols

Measurement of Plasma EPO and VEGF by ELISA

This protocol describes a general method for quantifying rat EPO and VEGF in plasma samples.

Materials:

-

Rat VEGF and EPO ELISA kits (e.g., R&D Systems, MyBioSource, Elabscience)[7][8][9][10]

-

Microplate reader

-

Pipettes and tips

-

Wash buffer

-

Stop solution

Procedure:

-

Sample Collection: Collect whole blood from rats into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes to separate plasma. Store plasma at -80°C until use.

-

Assay Preparation: Prepare reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

-

Incubation: Add standards and samples to the pre-coated microplate wells and incubate.

-

Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

-

Substrate Reaction: Add the substrate solution and incubate to allow color development.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Generate a standard curve and determine the concentration of EPO and VEGF in the samples.

Western Blot Analysis of HIF-1α and HO-1

This protocol outlines the steps for detecting HIF-1α and HO-1 protein levels in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes

-

Transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HIF-1α, anti-HO-1, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

RNA-Sequencing (RNA-Seq) for Transcriptome Profiling

This protocol provides a general framework for analyzing global gene expression changes in cells treated with a PHD inhibitor like this compound.

Materials:

-

Cultured cells (e.g., HeLa, H9C2)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase

-

RNA-seq library preparation kit (e.g., TruSeq Stranded Total RNA)

-

Next-generation sequencer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a specified time.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Include a DNase treatment step to remove genomic DNA.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Process the raw sequencing reads (quality control, trimming), align reads to a reference genome, and perform differential gene expression analysis to identify genes up- or down-regulated by this compound.

Conclusion

This compound is a potent PHD inhibitor that robustly activates the HIF-1α signaling pathway. Its primary downstream effects include the significant upregulation of EPO and VEGF, with implications for erythropoiesis and angiogenesis. While comprehensive transcriptomic and proteomic data for this compound are still emerging, studies on similar PHD inhibitors suggest a broad impact on genes involved in metabolism, cell survival, and other adaptive responses to hypoxia. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the downstream targets and mechanisms of action of this compound and other molecules in this class.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biosensis.com [biosensis.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Rat VEGF-A(Vascular Endothelial Cell Growth Factor A) ELISA Kit - Elabscience® [elabscience.com]

- 10. Rat VEGF ELISA - Quantikine RRV00: R&D Systems [rndsystems.com]

GSK360A: A Prolyl Hydroxylase Inhibitor for Modulating Angiogenesis and Neovascularization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl 4-hydroxylase (HIF-PHD). By inhibiting PHD enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions. This stabilization leads to the transcriptional activation of a suite of genes involved in the adaptive response to hypoxia, most notably vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis and neovascularization. This technical guide provides a comprehensive overview of the role of this compound in these processes, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other PHD inhibitors in contexts such as ischemic diseases and tissue regeneration.

Core Mechanism of Action: HIF-1α Stabilization and VEGF Upregulation

This compound selectively inhibits prolyl hydroxylase domain (PHD) enzymes, with a higher potency for PHD1 compared to PHD2 and PHD3.[1] Under normal oxygen levels, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[1] The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of proteins involved in angiogenesis, erythropoiesis, and cellular metabolism.[1]

A primary target gene of HIF-1α relevant to angiogenesis is VEGF. Increased VEGF expression and secretion are central to the pro-angiogenic effects of this compound.[1] VEGF is a potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells, the fundamental processes of new blood vessel formation.[1]

Quantitative Data on this compound's Pro-angiogenic Activity

While direct quantitative data from in vitro angiogenesis assays for this compound is limited in the public domain, in vivo studies in rodent models of ischemia have demonstrated its potent ability to upregulate key angiogenic factors.

| Parameter | Model System | Treatment | Fold Change/Increase | Reference |

| Plasma VEGF Levels | Rat | This compound (oral administration) | 2-fold increase | [1] |

| Brain VEGF mRNA | Rat (post-stroke) | This compound (30 mg/kg, p.o.) | 2-fold increase | [1] |

| Plasma EPO Levels | Rat | This compound (oral administration) | 300-fold increase | [1] |

| Kidney EPO mRNA | Rat (post-stroke) | This compound (30 mg/kg, p.o.) | 80-fold increase | [1] |

Note: Erythropoietin (EPO), another HIF-1α target gene, has also been shown to have pro-angiogenic properties.

Signaling Pathways

The primary signaling pathway modulated by this compound to promote angiogenesis is the HIF-1α/VEGF axis. The following diagram illustrates this core mechanism.

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and increased VEGF transcription.

Key Experimental Protocols for Assessing Angiogenic Potential

The following are detailed, standardized protocols for key in vitro and ex vivo assays that can be employed to quantitatively assess the role of this compound in angiogenesis and neovascularization.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a hallmark of angiogenesis.

Methodology:

-

Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C overnight. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in EGM-2 basal medium containing a low serum concentration (e.g., 0.5-1% FBS) and the desired concentrations of this compound or vehicle control.

-

Incubation: Seed 1.5 x 10⁴ HUVECs in 100 µL of the prepared cell suspension onto the solidified matrix in each well. Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 4-18 hours.

-

Imaging and Quantification: Following incubation, visualize the tube-like structures using a phase-contrast microscope. Capture images from at least three random fields per well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Caption: Workflow for the endothelial cell tube formation assay.

Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation rate of endothelial cells.

Methodology:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10³ cells per well in complete EGM-2 medium and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with EGM-2 basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cell cycle.

-

Treatment: Replace the starvation medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Quantification: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting. For an MTT assay, add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells.

Methodology:

-

Create Monolayer: Seed HUVECs in a 6-well plate and grow them to full confluency.

-

Create Wound: Use a sterile 200 µL pipette tip to create a linear scratch ("wound") in the center of the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and then add EGM-2 basal medium with a low serum concentration and the desired concentrations of this compound or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Quantification: Measure the width of the wound at different time points. The rate of wound closure is indicative of the migratory capacity of the cells. Calculate the percentage of wound closure relative to the initial wound area.

Ex Vivo Aortic Ring Sprouting Assay

This assay provides a more complex, organotypic model of angiogenesis, where new microvessels sprout from a cross-section of an aorta.

Methodology:

-

Aorta Dissection: Harvest the thoracic aorta from a euthanized rat or mouse under sterile conditions. Remove the surrounding fibro-adipose tissue.

-

Ring Preparation: Cut the aorta into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen gel or Matrigel matrix in a 48-well plate.

-

Treatment: Overlay the gel with serum-free endothelial cell growth medium supplemented with different concentrations of this compound or vehicle control.

-

Incubation and Observation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂. Monitor the sprouting of microvessels from the aortic rings daily for 7-14 days.

-

Quantification: Capture images of the sprouts and quantify the angiogenic response by measuring the number and length of the sprouts emanating from the aortic ring.

Caption: Workflow for the ex vivo aortic ring sprouting assay.

Conclusion

This compound, through its mechanism as a PHD inhibitor, presents a compelling pharmacological approach to upregulate endogenous VEGF and stimulate angiogenesis and neovascularization. The in vivo data strongly support its activity in increasing key angiogenic factors. The detailed experimental protocols provided in this guide offer a robust framework for further elucidating the specific effects of this compound on endothelial cell biology and for quantifying its pro-angiogenic potential. Future research focusing on these in vitro and ex vivo models will be crucial for a comprehensive understanding of this compound's therapeutic utility in diseases where enhanced angiogenesis is beneficial.

References

Cellular Response to GSK360A Under Normoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core cellular responses elicited by GSK360A, a potent prolyl 4-hydroxylase (PHD) inhibitor, under normoxic conditions. This compound's mechanism of action centers on the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of oxygen homeostasis, thereby mimicking a hypoxic response at the cellular level. This guide details the underlying signaling pathways, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the molecular interactions and workflows.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), the stability and activity of the HIF-1α transcription factor are tightly regulated by a class of enzymes known as prolyl 4-hydroxylases (PHDs) and the asparaginyl hydroxylase, Factor Inhibiting HIF (FIH).[1] PHDs utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[1][2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome.[1][2][3] Consequently, HIF-1α levels remain low, and the transcription of its target genes is repressed.[1]

This compound is a potent, orally active small molecule that functions as a competitive inhibitor of PHD enzymes, with a preference for PHD1 over PHD2 and PHD3.[4][5][6] By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-1α.[7] This inhibition effectively uncouples HIF-1α stability from the ambient oxygen concentration. In the absence of hydroxylation, VHL cannot recognize and bind to HIF-1α, thus preventing its degradation.[1] The stabilized HIF-1α protein then translocates to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT).[1][8] This HIF-1α/HIF-1β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3][8]

The primary outcome of this pathway activation is the increased expression of a wide array of genes involved in crucial adaptive processes such as erythropoiesis, angiogenesis, and cellular metabolism.[1][9]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize key quantitative findings from preclinical research.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Target | IC50 (nM) | pIC50 | Reference(s) |

| PHD1 | 10 | 8.0 | [5][7] |

| PHD2 | 100 | 7.0 | [5][7] |

| PHD3 | 126 | 6.9 | [5][7] |

IC50: The half-maximal inhibitory concentration. pIC50: The negative log of the IC50 value.

Table 2: Cellular and In Vivo Pharmacodynamic Effects

| Parameter | Model System | Treatment | Result | Reference(s) |

| Secreted EPO Protein | Hep3B cells | 3 µM this compound | 50% increase | [7] |

| Secreted VEGF Protein | Hep3B cells | 1 µM this compound | 50% increase | [7] |

| Plasma EPO Protein | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~300-fold increase | [4][10] |

| Plasma VEGF Protein | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~2-fold increase | [4][10] |

| Kidney EPO mRNA | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~80-fold increase at 5 hours | [4][9][10] |

| Brain VEGF mRNA | Male Sprague-Dawley Rats | 30 mg/kg p.o. | ~2-fold increase | [4][10] |

p.o.: per os (by mouth).

Experimental Protocols and Methodologies

The characterization of this compound's cellular effects involves a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

3.1. Cell Culture and Treatment

-

Cell Lines: A variety of cell types have been used to study the effects of this compound, including the human hepatoma cell line Hep3B (for EPO and VEGF secretion assays) and primary cells like neonatal rat ventricular myocytes and the H9C2 cell line.[4][6][7]

-

Culture Conditions: Cells are maintained in standard culture media (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2 (normoxic conditions).

-

This compound Administration: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock is diluted in culture medium to achieve the desired final concentrations (e.g., 1 µM to 3 µM).[7] Vehicle controls (medium with an equivalent concentration of DMSO) are run in parallel. Cells are incubated with the compound for a specified duration (e.g., 24-48 hours) before analysis.

3.2. Pharmacodynamic Assays for Secreted Proteins

-

Objective: To quantify the levels of HIF-1α target proteins, such as Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF), in cell culture supernatants or animal plasma.

-

Methodology:

-

Sample Collection: Following treatment with this compound or vehicle, cell culture supernatant is collected. For in vivo studies, blood is collected from animals at specified time points (e.g., 5 and 24 hours post-dose) into tubes containing an anticoagulant, and plasma is separated by centrifugation.[4]

-

Quantification: Protein levels are measured using commercially available, highly sensitive immunoassays. A frequently cited method is the Meso Scale Discovery (MSD) platform, which utilizes electrochemiluminescence for detection.[4] For example, the Mouse/Rat Hypoxia Serum/Plasma Kit (K15123C-1) can be used to simultaneously measure EPO and VEGF.[4]

-

Procedure: The assay is performed according to the manufacturer's protocol, which typically involves adding standards, controls, and unknown samples to a multi-well plate coated with capture antibodies. After incubation, detection antibodies are added, followed by a read buffer, and the plate is read on an MSD instrument.

-

Data Analysis: A standard curve is generated from the calibrator readings, and the concentrations of EPO and VEGF in the samples are interpolated from this curve.

-

3.3. Gene Expression Analysis via Real-Time PCR (qPCR)

-

Objective: To measure the relative abundance of mRNA transcripts for HIF-1α target genes (e.g., EPO, VEGF) to determine if this compound induces changes at the transcriptional level.

-

Methodology:

-

Tissue/Cell Collection: For in vivo studies, tissues of interest (e.g., kidney for EPO, brain for VEGF) are harvested at specific time points after this compound administration and immediately flash-frozen or stored in an RNA stabilization solution.[4] For in vitro studies, cultured cells are lysed directly in the culture dish.

-

RNA Extraction: Total RNA is isolated from the samples using a standard method, such as a TRIzol-based reagent or a column-based purification kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers (oligo(dT) and/or random hexamers).

-

qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (EPO, VEGF) and a reference (housekeeping) gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: The amplification data is used to determine the cycle threshold (Ct) for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle-treated controls. The results are often expressed as a fold change.[4]

-

Conclusion

Under normoxic conditions, this compound effectively simulates a state of cellular hypoxia by inhibiting PHD enzymes. This leads to the stabilization and activation of the HIF-1α transcription factor, which in turn drives the expression of a suite of physiologically important genes, most notably EPO and VEGF.[1][4] The quantitative data demonstrates a potent, dose-dependent induction of these gene products, both at the mRNA and protein levels.[4][7][10] The experimental protocols outlined provide a robust framework for researchers to investigate and quantify the cellular and molecular responses to this and other PHD inhibitors. This targeted activation of the HIF pathway underscores the therapeutic potential of this compound for conditions such as anemia and ischemic diseases.[10][11]

References

- 1. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]

- 8. Frontiers | Hypoxia Mimetic Agents for Ischemic Stroke [frontiersin.org]

- 9. ahajournals.org [ahajournals.org]

- 10. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for GSK360A Treatment of Hep3B Cell Line

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of GSK360A, a potent prolyl 4-hydroxylase (PHD) inhibitor, with the human hepatocellular carcinoma cell line, Hep3B.

Introduction

This compound is a selective, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases PHD1, PHD2, and PHD3. By inhibiting these enzymes, this compound prevents the degradation of HIF-1α, leading to its stabilization and the subsequent activation of downstream target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF). The Hep3B cell line, derived from a childhood hepatocellular carcinoma, is a widely used model for liver cancer research and contains an integrated hepatitis B virus genome. These cells are instrumental in studying the molecular mechanisms of liver cancer and for screening potential therapeutic agents.

Mechanism of Action of this compound

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHDs, which targets it for ubiquitination and subsequent proteasomal degradation. This compound mimics a hypoxic state by inhibiting PHDs, which leads to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus and dimerizes with HIF-1β (also known as ARNT). This HIF-1 complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. This signaling cascade is pivotal in cellular adaptation to low oxygen conditions and is implicated in tumor progression and angiogenesis.

Application Notes and Protocols for GSK360A in a Rat Model of Myocardial Infarction

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl 4-hydroxylases (PHDs), with IC50 values of 10, 100, and 126 nM for PHD1, PHD2, and PHD3, respectively.[1] By inhibiting these enzymes, this compound stabilizes the alpha subunit of hypoxia-inducible factor 1 (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia.[2][3] In the context of myocardial infarction (MI), activation of the HIF-1α pathway has been shown to be cardioprotective, improving long-term ventricular function, reducing adverse remodeling, and increasing vascularity in the peri-infarct region.[1][4] These application notes provide a detailed protocol for the use of this compound in a rat model of MI induced by left anterior descending (LAD) coronary artery ligation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the administration of this compound in a rat model of myocardial infarction.

| Parameter | Value | Reference |

| Drug | This compound | [1][4] |

| Animal Model | Male Lewis rats or other appropriate strains | [1] |

| Dosage | 30 mg/kg | [1][4] |

| Administration Route | Oral gavage (i.g.) | [1] |

| Frequency | Daily | [4] |

| Reported Effects | Improved ventricular function, reduced remodeling, increased vascularity | [1][4] |

Experimental Protocols

This section details the key experimental protocols for inducing myocardial infarction in rats and for the administration of this compound.

Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol describes the surgical procedure to induce myocardial infarction in rats by permanently ligating the left anterior descending coronary artery.

Materials:

-

Male rats (e.g., Sprague-Dawley or Lewis, 250-300g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, scissors, needle holders, retractors)

-

Suture material (e.g., 6-0 silk or polypropylene)

-

Ventilator

-

Heating pad

-

Stereomicroscope (optional)

-

ECG monitoring equipment

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the rat using a suitable anesthetic regimen.

-

Shave the fur from the left thoracic area.

-

Disinfect the surgical site with an appropriate antiseptic solution.

-

Intubate the rat and connect it to a ventilator.

-

Place the animal on a heating pad to maintain body temperature at 37°C.

-

-

Thoracotomy:

-

Make a skin incision over the fourth or fifth intercostal space on the left side.

-

Carefully dissect through the pectoral muscles to expose the ribs.

-

Make a small incision in the intercostal muscle to enter the thoracic cavity.

-

Use a small retractor to gently spread the ribs and visualize the heart.

-

-

LAD Ligation:

-

Carefully incise the pericardium to expose the left ventricle and the LAD. The LAD is typically visible as a small vessel running down the anterior wall of the left ventricle.

-

Pass a 6-0 suture underneath the LAD at a position approximately 2-3 mm from its origin from the aorta.

-

Tie a secure knot to permanently occlude the artery.

-

Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium distal to the suture.

-

-

Closure and Recovery:

-

Close the chest cavity by suturing the intercostal muscles and the overlying muscle layers.

-

Evacuate any air from the thoracic cavity to prevent pneumothorax.

-

Suture the skin incision.

-

Gradually wean the rat from the ventilator.

-

Administer analgesics as per institutional guidelines for post-operative pain management.

-

Monitor the animal closely during recovery until it is fully ambulatory.

-

Administration of this compound

This protocol describes the oral administration of this compound to rats.

Materials:

-

This compound

-

Vehicle for suspension (e.g., 0.5% methylcellulose)

-

Oral gavage needles (16-18 gauge for rats)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 30 mg/kg in a reasonable volume (e.g., 1-2 ml/kg).

-

Ensure the suspension is homogenous by vortexing or stirring before each administration.

-

-

Oral Gavage:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Administer the this compound suspension slowly.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress after administration.

-

Treatment with this compound can be initiated prior to or following the induction of MI, depending on the study design (pre-treatment or post-treatment). A chronic treatment regimen of daily administration for a period such as 28 days has been reported to be effective.[4]

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in Myocardial Infarction

Caption: Mechanism of this compound in promoting cardioprotection.

Experimental Workflow for this compound in Rat MI Model

Caption: Workflow for evaluating this compound in a rat MI model.

References

Preparing GSK360A Stock Solution with DMSO: An Application Note and Protocol

Introduction

GSK360A is a potent and orally active inhibitor of hypoxia-inducible factor prolyl-hydroxylases (PHDs), with IC50 values of 10 nM, 100 nM, and 126 nM for PHD1, PHD2, and PHD3, respectively.[1][2] By inhibiting these enzymes, this compound prevents the degradation of hypoxia-inducible factor-1 alpha (HIF-1α), leading to its stabilization and the subsequent activation of downstream target genes.[3][4] This signaling cascade plays a crucial role in the cellular response to hypoxia, promoting angiogenesis, erythropoiesis, and cell survival.[3][5] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo research applications.

Data Presentation

A summary of the key physicochemical and storage properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Weight | 348.33 g/mol [1][6][7] |

| Molecular Formula | C17H17FN2O5[1][6][7] |

| CAS Number | 931399-19-8[1][7] |

| Appearance | White to off-white solid[1] |

| Solubility in DMSO | ≥ 2 mg/mL (approximately 5.74 mM)[2][8] |

| Storage of Solid | -20°C, sealed from moisture[1][6] |

| Storage of DMSO Stock | -80°C (up to 6 months); -20°C (up to 1 month)[1][6] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro experiments.

-

Determine the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 348.33 g/mol / 1000 = 3.4833 mg

-

Weighing this compound: Carefully weigh out approximately 3.48 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube. It is important to handle the compound in a well-ventilated area or a chemical fume hood.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. Using anhydrous DMSO is crucial as moisture can affect the solubility and stability of the compound.[9]

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the this compound powder. If complete dissolution is not achieved, gentle warming of the tube to 37°C and sonication can be used to aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol: Preparation of Working Solutions

For cell-based assays, the concentrated DMSO stock solution needs to be further diluted in the appropriate cell culture medium to achieve the desired final concentration.

-

Determine the Final Concentration: Decide on the final concentration of this compound required for your experiment.

-

Serial Dilution (Recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is recommended to perform an intermediate dilution of the DMSO stock solution in DMSO before the final dilution in the medium.[9]

-

Final Dilution: Add the appropriate volume of the this compound stock solution (or the intermediate dilution) to the cell culture medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to minimize solvent-induced toxicity.[10] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Mandatory Visualizations

Caption: Workflow for preparing and using this compound stock solution.

Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 4. The prolyl 4-hydroxylase inhibitor this compound decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK1120360A (this compound) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | HIF-PHD抑制剂 | MCE [medchemexpress.cn]

- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 10. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for Oral Gavage Administration of GSK360A in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols and data are primarily based on studies conducted in rats. While GSK360A has shown efficacy in murine models, species-specific variations may exist. It is strongly recommended to conduct pilot studies to determine the optimal dosage, timing, and vehicle for specific mouse strains and experimental conditions.

Introduction

This compound is a potent and orally active inhibitor of prolyl 4-hydroxylase (PHD), which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1] This mechanism mimics a hypoxic response, activating downstream signaling pathways that promote angiogenesis, erythropoiesis, and cell survival.[2][3] These characteristics make this compound a compound of interest for therapeutic strategies in ischemic diseases.[4] This document provides detailed application notes and protocols for the oral gavage administration of this compound in mice for preclinical research.

Mechanism of Action: HIF-1α Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits PHDs, preventing HIF-1α hydroxylation. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates the expression of various proteins, including Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).[2][3]

Quantitative Data Summary (from Rat Studies)

The following tables summarize the pharmacokinetic and pharmacodynamic data obtained from studies in male Sprague-Dawley rats administered a single oral gavage of 30 mg/kg this compound.[2]

Table 1: Pharmacokinetics of this compound (30 mg/kg, p.o.) in Rats [2]

| Time Point | Plasma Concentration (ng/mL) | Kidney Concentration (ng/g) | Brain Concentration (ng/g) |

| 5 hours | 7734 | 3956 | ~77-309 |

| 24 hours | 2629 | 1172 | ~26-105 |

Brain concentration is estimated to be 1-4% of plasma levels.

Table 2: Pharmacodynamics of this compound (30 mg/kg, p.o.) in Rats [2]

| Parameter | Time Point | Fold Change vs. Vehicle |

| Plasma EPO | 5 hours | >80-fold |

| 24 hours | >80-fold | |

| Plasma VEGF | 5 hours | ~1.5-fold |

| 24 hours | ~1.2-fold | |

| Kidney EPO mRNA | 5 hours | ~80-fold |

| Brain VEGF mRNA | 5 hours | ~2-fold |

| 24 hours | ~2-fold |

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

-

This compound powder

-

Vehicle: 1% Methyl cellulose in sterile water

-

Sterile water

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the mice to be dosed. A common dosage used in rat studies is 30 mg/kg.[1][2][5]

-

Weigh the this compound powder accurately.

-

Prepare the 1% methyl cellulose solution by gradually adding methyl cellulose powder to sterile water while vortexing to ensure proper suspension.

-

Add the weighed this compound powder to the prepared vehicle.

-

Vortex the suspension thoroughly until a homogenous mixture is achieved. Gentle warming or sonication may aid in dissolution/suspension, but stability under these conditions should be verified.

-

Prepare the dosing solution fresh on the day of the experiment.

Oral Gavage Procedure in Mice

This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

-

Prepared this compound dosing solution

-

Syringes (1 mL)

-

Oral gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip for mice)[6]

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Acclimatize the mice to handling for several days prior to the experiment to reduce stress.

-

Weigh the mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6][7]

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[8] The body should be held in a vertical position to straighten the esophagus.[9]

-

-

Gavage Needle Insertion:

-

Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[10]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]

-

The mouse should swallow as the needle enters the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.[7][9][10]

-

-

Administration of this compound:

-

Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

-

Monitor the animal for any signs of distress, such as gasping or fluid coming from the nose, which could indicate accidental entry into the trachea. If this occurs, immediately stop the procedure.[9]

-

-

Post-Procedure:

-

After administration, gently withdraw the needle in the same direction it was inserted.

-

Return the mouse to its cage and monitor for at least 10-15 minutes for any adverse reactions.[6]

-

Experimental Workflow Example: Pre-treatment for Ischemic Stroke Model

The following workflow is adapted from a study in rats and can be used as a template for designing experiments in mice.[2]